Regiochemical Differentiation: 3-Amino-4-methyl Substitution Pattern Confers Kinase-Targeted Pharmacophoric Recognition Absent in 4-Amino Regioisomer
The target compound bears a 3-amino-4-methyl substitution on the piperidine ring (C9H18N2O2, MW 186.25 g/mol), in contrast to the 4-amino regioisomer 1-(4-aminopiperidin-1-yl)-2-methoxyethan-1-one (CAS 926260-72-2), which lacks the methyl group (C8H16N2O2, MW 172.22 g/mol) [1]. The 3-amino-4-methylpiperidine scaffold is explicitly identified in patent literature as the critical pharmacophoric core for Janus kinase (JAK) inhibition, serving as the key intermediate in the synthesis of Tofacitinib, an FDA-approved JAK inhibitor [1]. The (3R,4R) stereochemistry of this scaffold is essential for Tofacitinib's biological activity, and the 4-methyl group contributes to both binding pocket occupancy and metabolic stability [2]. The 4-amino regioisomer, lacking the 4-methyl substituent and presenting the amine at a different ring position, cannot mimic this pharmacophore geometry.
| Evidence Dimension | Pharmacophoric scaffold identity and molecular weight |
|---|---|
| Target Compound Data | 3-amino-4-methylpiperidine scaffold; C9H18N2O2; MW 186.25 g/mol; directly validated as Tofacitinib intermediate core |
| Comparator Or Baseline | 1-(4-Aminopiperidin-1-yl)-2-methoxyethan-1-one (CAS 926260-72-2): 4-amino scaffold, no methyl; C8H16N2O2; MW 172.22 g/mol; no established kinase pharmacophore role |
| Quantified Difference | MW difference: +14.03 g/mol (methyl group); scaffold classified as privileged for kinase inhibition vs. unclassified |
| Conditions | Structural comparison based on CAS registry data and patent literature; Tofacitinib intermediate status per US Patent 20190002407 |
Why This Matters
A procurement decision favoring the 4-amino regioisomer over the target compound forfeits access to the 3-amino-4-methylpiperidine pharmacophore that is specifically validated as a kinase inhibitor scaffold, making it unsuitable for JAK-targeted medicinal chemistry programs.
- [1] US Patent 20190002407. Process for the Preparation of Chiral 3-Amino-Piperidins, Useful Intermediates for the Preparation of Tofacitinib. Filed June 29, 2017. View Source
- [2] Chough C, et al. Development of selective inhibitors for the treatment of rheumatoid arthritis: (R)-3-(3-(Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)pyrrolidin-1-yl)-3-oxopropanenitrile as a JAK1-selective inhibitor. Bioorg Med Chem. 2018. Tofacitinib core: (3R,4R)-3-amino-4-methylpiperidine. View Source
